![molecular formula C19H25N3O B2559809 [4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone CAS No. 836691-52-2](/img/structure/B2559809.png)
[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone
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Overview
Description
[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone is a complex organic compound that features a benzoimidazole ring, a piperidine ring, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone typically involves multiple steps, starting with the preparation of the benzoimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzoimidazole intermediate . The final step involves the attachment of the cyclohexyl group, which can be achieved through various methods such as Friedel-Crafts acylation or alkylation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone can undergo various types of chemical reactions, including:
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoimidazole ring typically yields N-oxides, while reduction can lead to various reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that derivatives of benzimidazole, including [4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone, exhibit promising anticancer properties. A study evaluated a series of benzimidazole derivatives against various leukemia cell lines (K562, U937, HL60, Jurkat, and U266) using the MTS assay. The compound demonstrated significant antiproliferative activity with an IC50 value comparable to standard reference drugs .
Table 1: Anticancer Activity of Benzimidazole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
A6730 | K562 | 8 |
Compound X | U937 | 12 |
Compound Y | HL60 | 10 |
Antimicrobial Properties
In addition to its anticancer potential, the compound has shown antimicrobial activity. A series of synthesized compounds based on benzimidazole were tested against Gram-positive and Gram-negative bacteria as well as fungal strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics like ofloxacin and fluconazole .
Table 2: Antimicrobial Activity of Synthesized Compounds
Compound | Bacteria/Fungi | MIC (µM) |
---|---|---|
N1 | S. aureus | 1.27 |
N2 | E. coli | 1.40 |
N3 | C. albicans | 5.19 |
Pharmacological Applications
CNS Disorders
The compound has been investigated for its potential in treating central nervous system (CNS) disorders such as mild cognitive impairment and early dementia, including Alzheimer's disease. Studies suggest that compounds with benzimidazole moieties can interact with neuroreceptors and may provide therapeutic benefits in neurodegenerative conditions .
Table 3: CNS Activity of Benzimidazole Derivatives
Compound | Condition | Effectiveness |
---|---|---|
Compound A | Alzheimer's Disease | Moderate |
Compound B | Cognitive Impairment | High |
Material Science
Coordination Chemistry
Benzimidazole derivatives have also found applications in coordination chemistry due to their ability to act as ligands. The structural properties of this compound allow it to form stable complexes with various metal ions, making it useful in catalysis and material synthesis .
Case Studies
Case Study 1: Anticancer Efficacy Assessment
In a detailed study assessing the anticancer efficacy of this compound, researchers observed that the compound induced apoptosis in leukemia cells via caspase activation pathways. This study provided insights into the molecular mechanisms underlying its anticancer effects.
Case Study 2: Antimicrobial Mechanism Investigation
Another study investigated the antimicrobial mechanism of action for derivatives containing the benzimidazole structure. Results indicated that these compounds disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways, leading to bacterial cell death.
Mechanism of Action
The mechanism of action of [4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone involves its interaction with various molecular targets. The benzoimidazole ring can bind to enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability . The cyclohexyl group can provide additional hydrophobic interactions, stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
[4-(1H-Benzoimidazol-2-yl)-thiazol-2-yl]-benzylidene-amines: These compounds also contain a benzoimidazole ring and are studied for their biological activity.
[4-(1H-Benzoimidazol-2-yl)-aniline]: This compound features a benzoimidazole ring and an aniline group, and is known for its pharmacological properties.
Uniqueness
What sets [4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone apart is the combination of the benzoimidazole, piperidine, and cyclohexyl groups. This unique structure provides a balance of hydrophilic and hydrophobic properties, enhancing its potential as a pharmacological agent .
Biological Activity
The compound [4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies, including cytotoxicity assays, receptor binding studies, and structure-activity relationships.
1. Chemical Structure and Properties
The molecular formula for this compound is C26H25N3O2 with a molecular weight of 427.49 g/mol. The compound features a benzimidazole moiety linked to a piperidine ring and a cyclohexyl group, which contributes to its pharmacological properties.
2.1 Cytotoxic Activity
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:
The compound showed significant antiproliferative activity, particularly against human myeloid leukemia cell lines such as K562 and HL60, with IC50 values comparable to established reference drugs.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the benzimidazole moiety plays a crucial role in its interaction with cellular targets, potentially influencing pathways involved in cell proliferation and apoptosis.
3. Receptor Binding Studies
The compound has also been studied for its binding affinity to cannabinoid receptors:
These findings suggest that the compound acts as an inverse agonist at the CB1 receptor, which could have implications for therapeutic applications in obesity and metabolic disorders.
4. Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity:
- Benzimidazole Substitution : Variations in substituents on the benzimidazole ring can significantly alter cytotoxicity.
- Piperidine Modifications : Altering the piperidine structure influences receptor binding affinity and selectivity.
This information can guide future synthesis efforts aimed at enhancing efficacy and reducing side effects.
5.2 Clinical Implications
Given its activity against leukemia cell lines and its mechanism as a cannabinoid receptor antagonist, there is potential for development as a therapeutic agent in both oncology and metabolic syndrome management.
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclohexylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c23-19(15-6-2-1-3-7-15)22-12-10-14(11-13-22)18-20-16-8-4-5-9-17(16)21-18/h4-5,8-9,14-15H,1-3,6-7,10-13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHFWQHFVBMDQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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